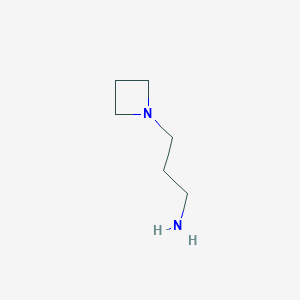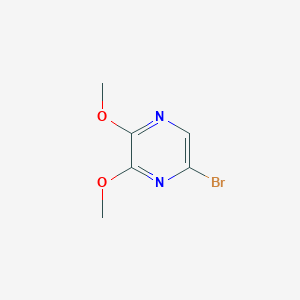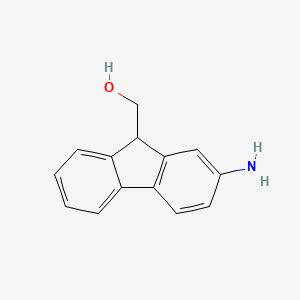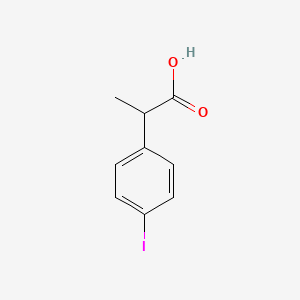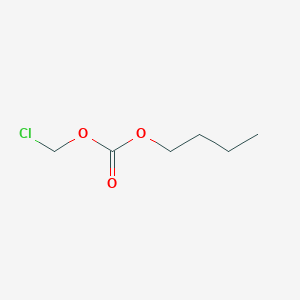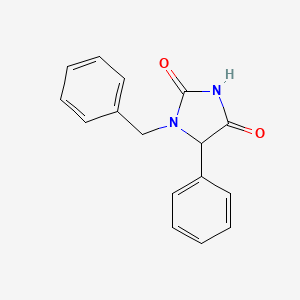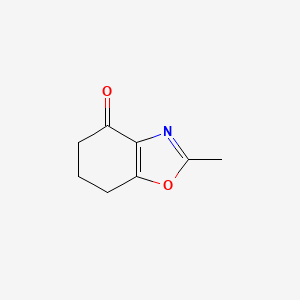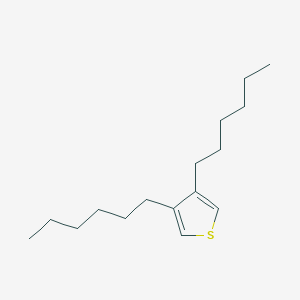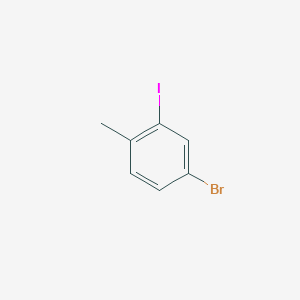
4-溴-2-碘-1-甲基苯
概述
描述
4-Bromo-2-iodo-1-methylbenzene is an organic compound with the molecular formula C7H6BrI. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
科学研究应用
4-Bromo-2-iodo-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the manufacture of specialty chemicals and materials.
作用机制
Target of Action
4-Bromo-2-iodo-1-methylbenzene is an organic compound that primarily targets other organic molecules in chemical reactions. Its primary role is to act as a reagent in organic synthesis, particularly in electrophilic aromatic substitution reactions .
Mode of Action
The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (4-Bromo-2-iodo-1-methylbenzene) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
As an organic compound, 4-Bromo-2-iodo-1-methylbenzene is involved in various organic synthesis pathways. It can participate in multistep synthesis reactions, where it can be used for nitration, conversion from the nitro group to an amine, and bromination . The exact pathways and their downstream effects depend on the specific reactions and conditions.
Pharmacokinetics
Its physical properties such as density (21±01 g/cm3), boiling point (2684±280 °C at 760 mmHg), and flash point (1161±240 °C) can provide some insights into its behavior in a biological system .
Result of Action
The result of the action of 4-Bromo-2-iodo-1-methylbenzene is the formation of new organic compounds through electrophilic aromatic substitution reactions . The exact molecular and cellular effects depend on the specific reactions and the compounds involved.
Action Environment
The action, efficacy, and stability of 4-Bromo-2-iodo-1-methylbenzene can be influenced by various environmental factors. For instance, its storage temperature should be kept in a dark place, sealed in dry, at 2-8°C . Moreover, it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-iodo-1-methylbenzene. This process involves the reaction of 2-iodo-1-methylbenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of 4-Bromo-2-iodo-1-methylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
化学反应分析
Types of Reactions: 4-Bromo-2-iodo-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by another nucleophile.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The bromine or iodine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in an acidic medium are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include compounds where the bromine or iodine is replaced by groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The major product is 4-bromo-2-iodobenzoic acid.
Reduction Reactions: The major product is 4-bromo-2-iodotoluene.
相似化合物的比较
4-Bromo-2-iodo-1-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
2-Bromo-4-iodotoluene: Similar structure but with different positions of the bromine and iodine atoms.
Uniqueness: 4-Bromo-2-iodo-1-methylbenzene is unique due to the specific positions of the bromine, iodine, and methyl groups on the benzene ring, which confer distinct reactivity and properties compared to its analogs.
属性
IUPAC Name |
4-bromo-2-iodo-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVKMSDCJCZTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572828 | |
| Record name | 4-Bromo-2-iodo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260558-15-4 | |
| Record name | 4-Bromo-2-iodo-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=260558-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-iodo-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
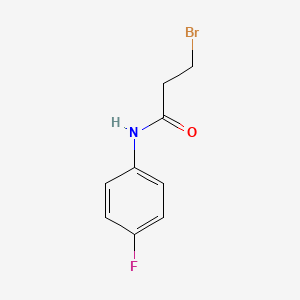
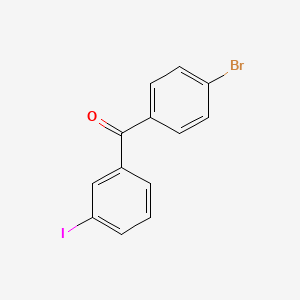
![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)
